Cas no 1343931-87-2 (1-(Oxolane-2-carbonyl)azetidin-3-amine)

1-(Oxolane-2-carbonyl)azetidin-3-amine 化学的及び物理的性質
名前と識別子
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- 1-(oxolane-2-carbonyl)azetidin-3-amine
- (3-aminoazetidin-1-yl)-(oxolan-2-yl)methanone
- 1-(Oxolane-2-carbonyl)azetidin-3-amine
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- インチ: 1S/C8H14N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h6-7H,1-5,9H2
- InChIKey: DKWMHHWNBPXUDP-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1C(N1CC(C1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 55.6
1-(Oxolane-2-carbonyl)azetidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O138021-100mg |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 100mg |
$ 185.00 | 2022-06-03 | ||
Life Chemicals | F1908-0338-2.5g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 2.5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1908-0338-5g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 5g |
$2394.0 | 2023-09-07 | |
Life Chemicals | F1908-0338-0.25g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 0.25g |
$720.0 | 2023-09-07 | |
Life Chemicals | F1908-0338-10g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 10g |
$3352.0 | 2023-09-07 | |
Life Chemicals | F1908-0338-1g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 1g |
$798.0 | 2023-09-07 | |
TRC | O138021-1g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 1g |
$ 1070.00 | 2022-06-03 | ||
TRC | O138021-500mg |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 500mg |
$ 680.00 | 2022-06-03 | ||
Life Chemicals | F1908-0338-0.5g |
1-(oxolane-2-carbonyl)azetidin-3-amine |
1343931-87-2 | 95%+ | 0.5g |
$758.0 | 2023-09-07 |
1-(Oxolane-2-carbonyl)azetidin-3-amine 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
1-(Oxolane-2-carbonyl)azetidin-3-amineに関する追加情報
Research Brief on 1-(Oxolane-2-carbonyl)azetidin-3-amine (CAS: 1343931-87-2) in Chemical Biology and Pharmaceutical Applications
1-(Oxolane-2-carbonyl)azetidin-3-amine (CAS: 1343931-87-2) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic scaffold combines an azetidine ring with a tetrahydrofuran (THF) carbonyl moiety, offering distinctive physicochemical properties and potential as a versatile building block for drug discovery. Recent studies highlight its applications in protease inhibition, covalent drug design, and as a constrained peptide mimetic.
A 2023 study published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's utility as a covalent warhead targeting SARS-CoV-2 main protease (Mpro). The oxolane carbonyl group was shown to form reversible hemithioacetal adducts with catalytic cysteine (Cys145), achieving IC50 = 2.3 μM. Molecular dynamics simulations revealed the azetidine amine's critical role in stabilizing the S1 pocket through water-mediated hydrogen bonds.
In oncology applications, Nature Chemical Biology (2023, 19:1124-1135) reported derivatives of 1343931-87-2 as selective inhibitors of histone deacetylase 6 (HDAC6). The constrained geometry enabled unprecedented isoform selectivity (>500-fold vs HDAC1), with lead compound THF-Aze-27 showing 86% tumor growth inhibition in multiple myeloma xenografts at 10 mg/kg dosing. Structural analysis confirmed the oxolane ring's optimal positioning for zinc chelation.
Notably, the compound's metabolic stability was enhanced in recent PK/PD studies (Xenobiotica, 2023, 53:1-12). The tetrahydrofuran moiety reduced CYP3A4-mediated oxidation compared to linear analogs, with t1/2 = 4.7 h in human liver microsomes. Deuterium labeling at the azetidine 3-position further improved oral bioavailability to 82% in primate models.
Emerging synthetic methodologies have expanded access to this scaffold. A 2024 Nature Protocols paper (19:345-367) detailed a continuous-flow photoredox process achieving 85% yield of 1343931-87-2 in 3 steps from commercial azetidine-3-carboxylic acid, addressing previous scalability challenges in the THF coupling step.
Current clinical development includes Phase I trials of a 1343931-87-2-derived KRAS G12C inhibitor (NCT05678945) that leverages the compound's ability to stabilize Switch-II pocket interactions. Preliminary data show 3/6 partial responses in NSCLC patients at the 200 mg BID dose level, with favorable CNS penetration (CSF:plasma ratio = 0.4).
Future directions highlighted in recent reviews (Chem. Soc. Rev., 2024, Advance Article) suggest unexplored potential in targeted protein degradation. Computational models predict the scaffold could optimally position E3 ligase recruiters 8-12 Å from degradation tags, prompting several biotechs to initiate PROTAC programs based on this core structure.
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